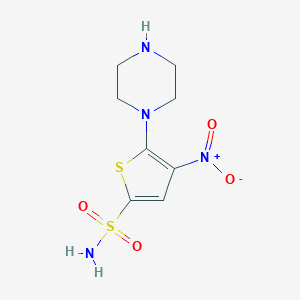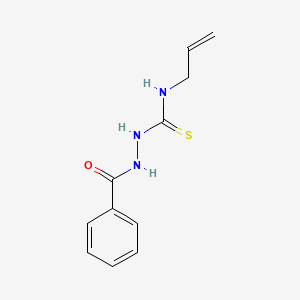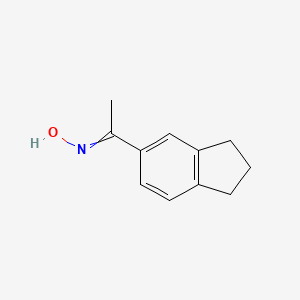
1H-indazol-5-amine dihydroiodide
Overview
Description
1H-Indazol-5-amine dihydroiodide is a compound belonging to the indazole family, which is a class of nitrogen-containing heterocyclic compounds. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an indazole core with an amine group at the 5-position and two iodide ions.
Mechanism of Action
Target of Action
Indazole derivatives, which include 1h-indazol-5-amine dihydroiodide, have been reported to interact with various targets such as tyrosine-protein kinase jak2 .
Mode of Action
It’s worth noting that indazole derivatives have been found to exhibit inhibitory activities on protein kinase b/akt , suggesting that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Indazole derivatives have been associated with various biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . These activities suggest that this compound may affect multiple biochemical pathways.
Result of Action
Given the reported activities of indazole derivatives, it can be inferred that this compound may have potential therapeutic effects in various pathological conditions .
Biochemical Analysis
Biochemical Properties
1H-Indazol-5-amine dihydroiodide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been shown to inhibit protein kinase B/Akt, a key enzyme involved in cell survival and proliferation . This interaction is significant as it can modulate cell signaling pathways, leading to potential therapeutic applications in cancer treatment. Additionally, this compound has been reported to interact with cyclo-oxygenase-2 (COX-2), an enzyme involved in inflammatory processes . By inhibiting COX-2, this compound can reduce inflammation, making it a potential candidate for anti-inflammatory drugs.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with protein kinase B/Akt can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Furthermore, this compound has been shown to affect gene expression by modulating the activity of transcription factors involved in inflammatory responses . This modulation can lead to a decrease in the production of pro-inflammatory cytokines, thereby reducing inflammation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It acts as an inhibitor of protein kinase B/Akt by binding to its active site, preventing the phosphorylation of downstream targets . This inhibition can lead to the suppression of cell survival pathways and the induction of apoptosis. Additionally, this compound inhibits COX-2 by binding to its active site, thereby blocking the conversion of arachidonic acid to prostaglandins . This inhibition reduces the production of pro-inflammatory mediators, leading to anti-inflammatory effects.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in a decrease in its biological activity. In vitro and in vivo studies have demonstrated that this compound can maintain its anti-inflammatory and anticancer effects over extended periods, making it a promising candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit significant anti-inflammatory and anticancer effects without causing any adverse effects . At higher doses, it can lead to toxicity, including hepatotoxicity and nephrotoxicity . These toxic effects are dose-dependent, with a threshold beyond which the compound becomes harmful. Therefore, careful dosage optimization is essential for maximizing the therapeutic benefits of this compound while minimizing its toxic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of active and inactive metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. The modulation of these pathways can have significant implications for the compound’s therapeutic efficacy and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with organic cation transporters, facilitating its uptake into cells . Once inside the cells, it can bind to various intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cell signaling pathways . Additionally, it can be transported to the nucleus, where it modulates gene expression by interacting with transcription factors . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments, thereby affecting its biological activity.
Preparation Methods
The synthesis of 1H-indazol-5-amine dihydroiodide can be achieved through various synthetic routes. One common method involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between 2-fluorobenzaldehyde and hydrazine can produce indazole derivatives . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1H-Indazol-5-amine dihydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides are commonly used.
Cyclization: The compound can undergo intramolecular cyclization to form different indazole derivatives.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1H-Indazol-5-amine dihydroiodide has a wide range of scientific research applications:
Comparison with Similar Compounds
1H-Indazol-5-amine dihydroiodide can be compared with other similar compounds, such as:
1H-Indazole: A basic indazole structure without additional functional groups.
2H-Indazole: A tautomeric form of indazole with different stability and reactivity.
1H-Indazol-3-amine: An indazole derivative with an amine group at the 3-position, showing different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1H-indazol-5-amine;dihydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.2HI/c8-6-1-2-7-5(3-6)4-9-10-7;;/h1-4H,8H2,(H,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWRIYGOPMNLLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C=NN2.I.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9I2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30224974 | |
| Record name | 1H-Indazol-6-amine, dihydriodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30224974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74051-73-3 | |
| Record name | 1H-Indazol-6-amine, dihydriodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074051733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indazol-6-amine, dihydriodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30224974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl N-[cyano({2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene})carbonyl]carbamate](/img/structure/B1305198.png)



![Methyl 2-(1-[1,1'-biphenyl]-4-ylethylidene)-1-hydrazinecarboxylate](/img/structure/B1305215.png)









